molecular formula C18H20F2N4O3 B8750258 5-Amino-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid CAS No. 127294-71-7

5-Amino-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Cat. No. B8750258
M. Wt: 378.4 g/mol
InChI Key: RMQQJAKROSULHI-UHFFFAOYSA-N
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Patent
US05051509

Procedure details

A suspension of 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.3 g), 3-aminopiperidine hydrochloride (0.905 g), triethylamine (3.0 g) in acetonitrile (40 ml) was refluxed for 5 hours and the reaction mixture was then cooled to room temperature. Removal of the solvent followed by purification by silica gel column chromatography (chloroform:methanol:ammonium hydroxide=15:5:1) gave a yellow crystalline substance [MS m/e: 378 (M+)]. The crystalline substance thus obtainedwas suspended in isopropanol and the suspension was adjusted to pH about 1-2 with 10% aqueous hydrochloric acid. Filtration of the precipitated crystals followed by recrystallization from ethanol afforded hydro-chloride of 5-amino-7-(3-aminopiperidin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (0.6 g). m.p. 265° C. (decomposition).
Quantity
0.905 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([F:12])=[C:10](F)[C:9]([F:14])=[C:8]2[C:3]=1[C:4](=[O:21])[C:5]([C:18]([OH:20])=[O:19])=[CH:6][N:7]2[CH:15]1[CH2:17][CH2:16]1.[ClH:22].[NH2:23][CH:24]1[CH2:29][CH2:28][CH2:27][NH:26][CH2:25]1.C(N(CC)CC)C.Cl>C(#N)C.C(O)(C)C>[ClH:22].[NH2:1][C:2]1[C:11]([F:12])=[C:10]([N:26]2[CH2:27][CH2:28][CH2:29][CH:24]([NH2:23])[CH2:25]2)[C:9]([F:14])=[C:8]2[C:3]=1[C:4](=[O:21])[C:5]([C:18]([OH:20])=[O:19])=[CH:6][N:7]2[CH:15]1[CH2:17][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
NC1=C2C(C(=CN(C2=C(C(=C1F)F)F)C1CC1)C(=O)O)=O
Name
Quantity
0.905 g
Type
reactant
Smiles
Cl.NC1CNCCC1
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel column chromatography (chloroform:methanol:ammonium hydroxide=15:5:1)
CUSTOM
Type
CUSTOM
Details
gave a yellow crystalline substance [MS m/e: 378 (M+)]
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitated crystals
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
NC1=C2C(C(=CN(C2=C(C(=C1F)N1CC(CCC1)N)F)C1CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.